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molecular formula C9H6N2O4 B1395308 Methyl 4-cyano-3-nitrobenzoate CAS No. 1033997-01-1

Methyl 4-cyano-3-nitrobenzoate

Cat. No. B1395308
M. Wt: 206.15 g/mol
InChI Key: PSZYWMHNXWCCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08389766B2

Procedure details

3-Nitro-4-trifluoromethanesulfonyloxy-benzoic acid methyl ester (89.7 g, 272 mmol), zinc cyanide (19.2 g, 163 mmol) and tetrakis(triphenylphosphine)palladium(0) (15 g) were suspended in N,N-dimethylformamide (2500 ml). The reaction mixture was stirred for 3 hours at 100° C. under an inert atmosphere. The solvent was evaporated and the residue was purified by column chromatography on silica gel (eluent: cyclohexane/ethyl acetate 3:1) to give 4-cyano-3-nitro-benzoic acid methyl ester (34.0 g, 60.7% yield). 1H-NMR (400 MHz, CDCl3): 8.92 (s, 1H), 8.48 (d, 1H), 8.04 (d, 1H), 4.03 (s, 3H) ppm.
Name
3-Nitro-4-trifluoromethanesulfonyloxy-benzoic acid methyl ester
Quantity
89.7 g
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
reactant
Reaction Step Two
Name
zinc cyanide
Quantity
19.2 g
Type
catalyst
Reaction Step Three
Quantity
15 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][C:7](OS(C(F)(F)F)(=O)=O)=[C:6]([N+:18]([O-:20])=[O:19])[CH:5]=1.[CH3:22][N:23](C)C=O>[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][C:7]([C:22]#[N:23])=[C:6]([N+:18]([O-:20])=[O:19])[CH:5]=1 |f:2.3.4,^1:35,37,56,75|

Inputs

Step One
Name
3-Nitro-4-trifluoromethanesulfonyloxy-benzoic acid methyl ester
Quantity
89.7 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-])=O
Step Two
Name
Quantity
2500 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
zinc cyanide
Quantity
19.2 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Four
Name
Quantity
15 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 hours at 100° C. under an inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (eluent: cyclohexane/ethyl acetate 3:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)C#N)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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